Levonantradol Levonantradol Levonantradol is a synthetic cannabinoid analogue of delta (9)-tetrahydrocannabinol (delta(9)-THC) with antiemetic and anti-analgesic properties. Although its precise mechanism of action is unknown, levonantradol appears to bind and activate the cannabinoid receptors CB1 and/or CB2. (NCI04)
Brand Name: Vulcanchem
CAS No.: 71048-87-8
VCID: VC0532980
InChI: InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1
SMILES: CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O
Molecular Formula: C27H35NO4
Molecular Weight: 437.6 g/mol

Levonantradol

CAS No.: 71048-87-8

Cat. No.: VC0532980

Molecular Formula: C27H35NO4

Molecular Weight: 437.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Levonantradol - 71048-87-8

Specification

CAS No. 71048-87-8
Molecular Formula C27H35NO4
Molecular Weight 437.6 g/mol
IUPAC Name [(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate
Standard InChI InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1
Standard InChI Key FFVXQGMUHIJQAO-BFKQJKLPSA-N
Isomeric SMILES C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O
SMILES CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O
Canonical SMILES CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O
Appearance Solid powder

Introduction

Chemical and Pharmacodynamic Properties

Structural Characteristics

Levonantradol (C₂₇H₃₅NO₄, molecular weight 437.58 g/mol) is a chiral molecule with five defined stereocenters, conferring specificity for cannabinoid receptors . Its structure incorporates a dihydroquinoline core modified with acetylated phenolic groups and a side chain optimized for lipophilicity, enabling blood-brain barrier penetration . The hydrochloride salt (C₂₇H₃₅NO₄·HCl, molecular weight 474.03 g/mol) is commonly used in research for enhanced solubility .

Table 1: Key Chemical Properties of Levonantradol

PropertyValueSource
Molecular FormulaC₂₇H₃₅NO₄
Molar Mass437.58 g/mol
Stereocenters5
Solubility (HCl salt)Ethanol/emulphur/saline mix
SMILESCC@HOC2=...

Receptor Activation and Signaling

As a full CB1 receptor agonist, levonantradol inhibits adenylyl cyclase via Gαi/o protein coupling, reducing cyclic AMP (cAMP) levels and modulating ion channels (e.g., TRPV1) . Preclinical studies demonstrate its superior binding affinity (Ki = 1.8 nM for CB1) compared to Δ9-THC (Ki = 36 nM), explaining its enhanced analgesic and antiemetic efficacy . CB2 receptor activation, though weaker, contributes to peripheral anti-inflammatory effects .

Pharmacokinetic Profile

Absorption and Metabolism

Levonantradol undergoes rapid first-pass metabolism following oral administration, with bioavailability varying widely (20–60%) . Intramuscular (IM) injection achieves peak plasma concentrations of desacetyllevonantradol—the active metabolite—within 1–2 hours, with a half-life of 1–2 hours in humans . Animal models reveal dose-dependent linear kinetics: a 10 mg/kg oral dose in rats yields plasma levels equivalent to 1 mg/kg IM .

Table 2: Pharmacokinetic Parameters Across Species

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-Life (h)
HumanIM0.25–3.01.55–511.5–2.0
RatOral102.0452.0
MonkeyIM0.51.0281.8

Distribution and Excretion

High lipophilicity (logP = 4.2) facilitates distribution into adipose tissue and the CNS, with a volume of distribution (Vd) of 12 L/kg in primates . Excretion occurs primarily via hepatic glucuronidation, with <5% excreted unchanged in urine .

Clinical Applications and Efficacy

Chemotherapy-Induced Nausea and Vomiting (CINV)

In Phase II trials involving 27 patients with refractory CINV, oral levonantradol (0.5–1.5 mg every 4 hours) achieved complete response (no emesis) in 7–27% of subjects and partial response (≥50% reduction) in 45–50% . Comparatively, chlorpromazine—a standard antiemetic—showed similar efficacy but with fewer neuropsychiatric side effects .

Table 3: Anti-Emesis Trials with Levonantradol

StudyDesignDose (mg)Complete Response (%)Partial Response (%)Side Effects Incidence (%)
Staquet et al. (1981)Phase II0.5–1.57–2745–50Drowsiness (90), Dry Mouth (83)
Sallan et al. (1980)Phase I0.5–4.023 (cisplatin cohort)53 (non-cisplatin)Dizziness (65), Hypotension (37)

Analgesia

A double-blind trial in postoperative patients (n=22) reported significant pain relief lasting 6+ hours after IM doses of 2.5–3.0 mg, though efficacy paralleled codeine 60 mg . Synergy with opioids was observed in preclinical models, where levonantradol potentiated morphine’s antinociceptive effects by 40% .

Adverse Effects and Tolerability

Common Side Effects

Central nervous system (CNS) effects dominate: drowsiness (90%), dizziness (67%), and dysphoria (33%) are dose-limiting . Peripheral effects include orthostatic hypotension (37%) and injection-site erythema (48%) . Notably, 8% of patients in Phase II trials withdrew due to intolerable sedation .

Rare but Severe Reactions

Urinary retention occurred in 10% of subjects at ≥2.5 mg doses, necessitating catheterization in severe cases . Rodent studies revealed motor incoordination and memory deficits, though these were reversible post-discontinuation .

Synthesis and Manufacturing

Levonantradol’s synthesis begins with a Dane salt formation between 3,5-dimethoxyaniline and ethyl acetoacetate, followed by borohydride reduction to yield intermediate 1 . Subsequent steps include:

  • Protection and Cyclization: Ethyl chloroformate protects the amine, followed by saponification and cyclodehydration with polyphosphoric acid to form dihydroquinoline 2.

  • Etherification and Formylation: HBr deblocking and etherification produce 3, which undergoes N- and C-formylation with NaH/ethyl formate to generate 4.

  • Robinson Annulation: Michael addition of methyl vinyl ketone and base-mediated annulation yields tricyclic intermediate 5, reduced with lithium/ammonia to finalize nantradol 6 .

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